Cetyl sulfate
Overview
Description
Cetyl sulfate, also known as hexadecyl sulfate, is an organic compound with the molecular formula C16H34O4S. It is a surfactant and cleansing agent commonly used in various cosmetic and personal care products. This compound belongs to the group of alkyl sulfates, which are known for their ability to lower the surface tension of water, thereby enhancing the spreading and wetting properties of liquids .
Preparation Methods
Cetyl sulfate can be synthesized through the sulfation of cetyl alcohol (hexadecanol) using chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The reaction typically involves the following steps:
Sulfation: Cetyl alcohol is reacted with chlorosulfonic acid, sulfur trioxide, or sulfamic acid to form this compound ester.
Neutralization: The acid ester is then neutralized with a base such as sodium hydroxide to produce the sodium salt of this compound.
Industrial production methods often involve continuous processes to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production of this compound .
Chemical Reactions Analysis
Cetyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form cetyl alcohol and sulfuric acid.
Oxidation: this compound can be oxidized to form sulfonic acids.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cetyl sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: this compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Medicine: It is used in the formulation of pharmaceutical products, such as topical creams and ointments, for its emulsifying and cleansing properties.
Industry: This compound is utilized in the production of detergents, shampoos, and other personal care products .
Mechanism of Action
The mechanism of action of cetyl sulfate primarily involves its surfactant properties. As a surfactant, this compound reduces the surface tension of water, allowing it to spread more easily and interact with various surfaces. This property is particularly useful in cleansing and emulsifying applications. At the molecular level, this compound interacts with lipid membranes, disrupting their structure and enhancing the solubilization of hydrophobic substances .
Comparison with Similar Compounds
Cetyl sulfate can be compared with other similar compounds, such as:
Sodium lauryl sulfate: Both are alkyl sulfates used as surfactants, but this compound has a longer alkyl chain, making it more suitable for certain applications.
Cetyl trimethyl ammonium bromide: While both are surfactants, cetyl trimethyl ammonium bromide is a cationic surfactant, whereas this compound is an anionic surfactant.
Cetyl myristoleate: This compound is used in nutritional supplements and has different applications compared to this compound .
This compound’s uniqueness lies in its specific alkyl chain length and its ability to function effectively as a surfactant in various formulations.
Properties
IUPAC Name |
hexadecyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTIRUACFKQDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1120-01-0 (hydrochloride salt) | |
Record name | Cetyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047982 | |
Record name | Hexyldecyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143-02-2 | |
Record name | Hexadecyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanol, 1-(hydrogen sulfate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyldecyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588KRC8J32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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